

Chemical structure and IUPAC name of Methyl 6-hydroxyhexanoate.

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Compound of Interest

Compound Name: Methyl 6-hydroxyhexanoate

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An In-depth Technical Guide to Methyl 6-hydroxyhexanoate

This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physico-chemical properties of **Methyl 6-hydroxyhexanoate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

Methyl 6-hydroxyhexanoate is an organic compound that features both a hydroxyl (-OH) and a methyl ester (-COOCH₃) functional group. The molecule consists of a six-carbon straight chain. The carboxyl group is esterified with methanol, and a hydroxyl group is located at the opposite end of the carbon chain (position 6).

- IUPAC Name: **methyl 6-hydroxyhexanoate**^{[1][2]}
- Synonyms: 6-Hydroxyhexanoic acid methyl ester, Methyl 6-hydroxycaproate^{[3][4]}
- CAS Number: 4547-43-7^{[1][5]}
- Chemical Formula: C₇H₁₄O₃^{[1][2]}
- Canonical SMILES: COC(=O)CCCCCO^{[1][2]}

The structure is depicted below:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **Methyl 6-hydroxyhexanoate**.

Property	Value	Reference(s)
Molecular Weight	146.18 g/mol	[1] [2]
Appearance	Colorless to light yellow clear liquid	[6]
Boiling Point	199.6 °C at 760 mmHg (estimated) 123 °C at 12 mmHg	[3]
Flash Point	74 °C	
Density	1.021 g/cm ³	[7]
Solubility	Moderately soluble in organic solvents like ethyl acetate and tetrahydrofuran; poorly soluble in water.	[5]
¹ H NMR (600 MHz, CDCl ₃)	δ 3.66 (s, 3H), 3.64 (t, J = 6.5 Hz, 2H), 2.32 (t, J = 7.5 Hz, 2H), 1.74 (s, 1H), 1.65 (p, J = 7.5 Hz, 2H), 1.57 (p, J = 6.7 Hz, 2H), 1.39 (p, J = 7.7 Hz, 2H)	[6]
¹³ C NMR (151 MHz, CDCl ₃)	δ 174.32, 62.77, 51.63, 34.12, 32.44, 25.42, 24.76	[6]
Mass Spectrometry	APCI MS (m/z): Calculated for C ₇ H ₁₄ O ₃ [M-H] ⁺ = 147.1016, Found = 147.1074	[6]

Experimental Protocols

Detailed methodologies for the characterization and synthesis of **Methyl 6-hydroxyhexanoate** and related compounds are crucial for reproducibility.

3.1. Synthesis of 6-Hydroxyhexanoic Acid from ϵ -Caprolactone

A foundational precursor, 6-hydroxyhexanoic acid, can be synthesized from ϵ -caprolactone.

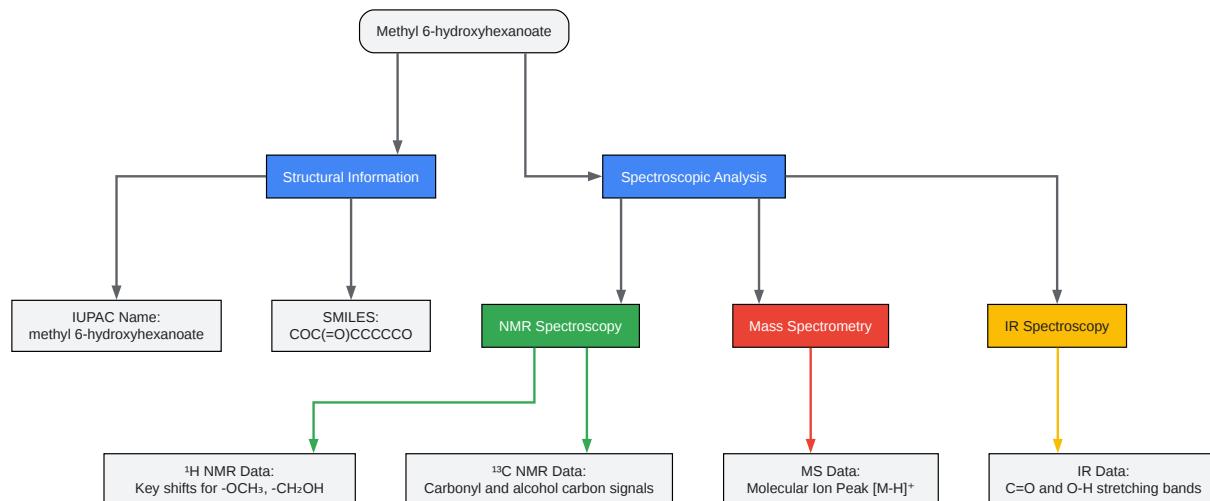
- Reaction: A solution of ϵ -caprolactone (10.0 g, 87.6 mmol) in 0.5 M NaOH (200 mL) is stirred at room temperature for 12 hours.[8]
- Work-up: The reaction mixture is neutralized using Amberlite IR-120 (H^+) resin.[8]
- Purification: The resin is filtered off, and the solvent is evaporated under reduced pressure to yield 6-hydroxyhexanoic acid as a colorless oil (11.3 g, 98% yield).[8] The subsequent esterification to the methyl ester can be achieved through standard methods such as Fischer esterification.

3.2. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: The sample is dissolved in deuterated chloroform ($CDCl_3$).
 - 1H NMR: Spectra are acquired on a 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.[6]
 - ^{13}C NMR: Spectra are acquired on a 151 MHz spectrometer, with chemical shifts reported in ppm.[6]
- Mass Spectrometry (MS):
 - Ionization Method: Atmospheric Pressure Chemical Ionization (APCI) is used in positive ion mode.[6]
 - Data Acquisition: The mass-to-charge ratio (m/z) is recorded to identify the molecular ion and fragmentation patterns.[6]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of **Methyl 6-hydroxyhexanoate**.



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Caption: Characterization workflow for **Methyl 6-hydroxyhexanoate**.

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